molecular formula C6H4I2N2O2 B146649 2,6-Diiodo-4-nitroaniline CAS No. 5398-27-6

2,6-Diiodo-4-nitroaniline

Cat. No. B146649
CAS RN: 5398-27-6
M. Wt: 389.92 g/mol
InChI Key: YPVYMWQYENWFAT-UHFFFAOYSA-N
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Description

2,6-Diiodo-4-nitroaniline (DINA) is an organic compound, which is an aromatic amine, containing two halogen atoms and a nitro group. It is a colorless solid that is soluble in organic solvents, and it has been studied for its potential applications in chemistry and biochemistry. DINA is an important intermediate for the synthesis of a variety of compounds, and its use in the pharmaceutical industry has been increasing in recent years.

Scientific Research Applications

1. Dye Synthesis and Fabrication

2,6-Diiodo-4-nitroaniline has been used in the synthesis of dyes. A study by Peters & Soboyejo (2008) explored the preparation of iodo-substituted 4-aminoazobenzenes, including this compound, which were then used to create a series of red to blue disperse dyes for synthetic polymer fibers (Peters & Soboyejo, 2008).

2. Structural and Molecular Analysis

The structure of this compound has been studied for its unique hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions. Garden et al. (2002) examined these interactions in various diiodo-nitroanilines, providing insights into their supramolecular structures (Garden et al., 2002).

3. Environmental Impact and Degradation

Studies have also focused on the environmental impact and degradation pathways of related nitroaniline compounds. For instance, Khan et al. (2013) reported on the aerobic degradation of 2-chloro-4-nitroaniline, a compound similar to this compound, by Rhodococcus sp. This research contributes to understanding the biodegradability of such compounds in environmental contexts (Khan et al., 2013).

4. Analytical Methods for Detection and Analysis

Analytical methods have been developed to detect and analyze nitroaniline derivatives. A study by Beckman & Bevenue (1962) described gas chromatographic techniques for analyzing residues of dicloran (2,6-dichloro-4-nitroaniline), which is chemically related to this compound, in various samples (Beckman & Bevenue, 1962).

properties

IUPAC Name

2,6-diiodo-4-nitroaniline
Source PubChem
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InChI

InChI=1S/C6H4I2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVYMWQYENWFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202284
Record name 2,6-Diiodo-4-nitroaniline
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Molecular Weight

389.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

5398-27-6
Record name 2,6-Diiodo-4-nitrobenzenamine
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Record name 2,6-Diiodo-4-nitroaniline
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Record name 2,6-Diiodo-4-nitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 2,6-diiodo-4-nitroaniline?

A1: this compound is an aromatic amine derivative. Its molecular formula is C6H4I2N2O2, and its molecular weight is 405.90 g/mol.

Q2: How is this compound synthesized and used in materials science?

A: this compound can be synthesized from 4-nitroaniline using various iodination procedures []. This compound serves as a valuable precursor in synthesizing poly(arylene-ethynylene)s. Researchers achieved this by reacting 1,1´-bis(ethynyldimethylsilyl)ferrocene with various aromatic dihalides, including this compound, in the presence of a catalyst []. These resulting polymers, characterized using techniques like NMR, hold potential in materials science applications.

Q3: How does the presence of this compound in a solvent system impact chemical reactions?

A: Research shows that this compound's spectral properties are sensitive to solvent polarity []. In a study using lithium perchlorate-diethyl ether (LPDE) solutions, this compound exhibited a red shift in its UV-visible spectrum depending on the salt concentration, indicating changes in the solvent environment's polarity []. This sensitivity makes it a potential probe for studying and understanding the impact of solvent environments on chemical reactions.

Q4: Can this compound be used to create dyes?

A: Yes, this compound is a valuable building block for synthesizing dyes, specifically for synthetic polymer fibers []. Researchers synthesized a series of red to blue disperse dyes by diazotizing this compound and subsequently coupling it with various aniline and naphthylamine derivatives []. This demonstrates the versatility of this compound in creating dyes with a range of colours for specific applications.

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